molecular formula C6H5BrClNO B187581 3-Bromo-2-chloro-4-methoxypyridine CAS No. 144584-29-2

3-Bromo-2-chloro-4-methoxypyridine

Cat. No.: B187581
CAS No.: 144584-29-2
M. Wt: 222.47 g/mol
InChI Key: WNCWAYKQILUYEO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-methoxypyridine typically involves multiple steps, starting from readily available pyridine derivatives. One common method includes the bromination of 2-chloro-4-methoxypyridine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

3-Bromo-2-chloro-4-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-methoxypyridine involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine). This makes it susceptible to nucleophilic attack, leading to the formation of new chemical bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-4-methoxypyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, influencing its behavior in chemical reactions .

Properties

IUPAC Name

3-bromo-2-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWAYKQILUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439622
Record name 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-29-2
Record name 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Bromo-2-chloro-4-methoxypyridine a practical precursor to 2,3-pyridyne?

A1: The research highlights the practicality of this compound as a 2,3-pyridyne precursor due to its ability to undergo halogen-metal exchange. [] This exchange facilitates the generation of the reactive 2,3-pyridyne intermediate, which can then participate in further chemical reactions.

Q2: How does the substituted 2,3-pyridyne generated from this compound react with furan derivatives?

A2: The research demonstrates the regioselectivity of the generated 2,3-pyridyne. [] This reactive intermediate reacts preferentially with 2-methoxyfuran and 2-methylfuran, showcasing its potential for targeted chemical synthesis. Further research could explore the regioselectivity of this reaction with a wider range of substrates.

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